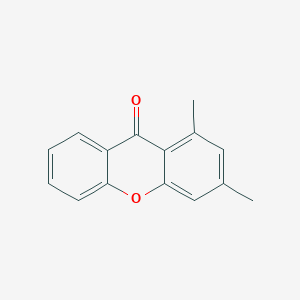
1,3-Dimethyl-9H-xanthene-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-9H-xanthene-9-one is a heterocyclic compound with a dibenzo-γ-pyrone framework It is a derivative of xanthone, which is known for its yellow color and oxygen-containing structure
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-9H-xanthene-9-one can be synthesized through several methods. One common approach involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method uses zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Microwave heating has also been employed to enhance the efficiency of these reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to improve the efficiency of the synthesis .
化学反应分析
Types of Reactions
1,3-Dimethyl-9H-xanthene-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the xanthone core.
Substitution: Substitution reactions, such as Friedel–Crafts reactions, can introduce new substituents to the xanthone structure.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, zinc chloride, phosphoryl chloride, and various catalysts like ytterbium and palladium . Reaction conditions often involve heating and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions are various xanthone derivatives with different substituents, which can exhibit a range of biological activities .
科学研究应用
1,3-Dimethyl-9H-xanthene-9-one has numerous applications in scientific research:
作用机制
The mechanism of action of 1,3-Dimethyl-9H-xanthene-9-one involves its interaction with various molecular targets and pathways. For example, it has been shown to modulate the Nrf2 pathway, which is involved in the cellular response to oxidative stress and inflammation . This modulation can lead to the activation of antioxidant defenses and the reduction of inflammatory responses.
相似化合物的比较
1,3-Dimethyl-9H-xanthene-9-one can be compared to other xanthone derivatives and similar compounds:
Xanthone: The parent compound with a similar structure but without the dimethyl groups.
Azaxanthones: Compounds with nitrogen atoms in the aromatic moiety, which can exhibit different biological activities.
Mangostins: Naturally occurring xanthone derivatives with potent biological activities.
The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical reactivity.
生物活性
1,3-Dimethyl-9H-xanthene-9-one, a member of the xanthene family, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure that allows for various interactions with biological systems, making it a subject of interest in pharmacology and medicinal chemistry.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 3688-53-7 |
| Molecular Formula | C13H12N2O |
| Molecular Weight | 212.24 g/mol |
| IUPAC Name | This compound |
| Solubility | Poorly soluble in water |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Its mechanism of action includes:
- Antioxidant Activity : This compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Cell Cycle Modulation : It has been shown to induce cell cycle arrest at the G1 phase, which is crucial for cancer therapy as it can inhibit tumor growth by preventing cell division.
- Protein Interaction : The compound can disrupt the interaction between MDM2 and p53, a critical pathway in tumor suppression, enhancing p53 activity and promoting apoptosis in cancer cells .
Biological Activities
Research has highlighted several key biological activities associated with this compound:
Antitumor Activity
Studies indicate that xanthene derivatives can act as potential antitumor agents. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation through mechanisms involving MDM2-p53 interaction modulation .
Antioxidant Properties
The compound demonstrates robust antioxidant effects, which are essential for protecting cells from oxidative damage. This activity has been quantified through various assays measuring reactive oxygen species (ROS) levels in treated cells .
Anti-inflammatory Effects
In vitro studies suggest that this compound can reduce inflammatory markers such as IL-6 and PGE2 in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases .
Case Studies
Several case studies have documented the efficacy of xanthene derivatives:
- Study on Cancer Cell Lines : A study evaluated the effects of xanthene derivatives on various cancer cell lines. Results showed that treatment with this compound led to a significant decrease in cell viability and an increase in apoptotic markers .
- Oxidative Stress Model : In a model of oxidative stress induced by rotenone, this compound demonstrated a protective effect by reducing mitochondrial ROS production .
属性
分子式 |
C15H12O2 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC 名称 |
1,3-dimethylxanthen-9-one |
InChI |
InChI=1S/C15H12O2/c1-9-7-10(2)14-13(8-9)17-12-6-4-3-5-11(12)15(14)16/h3-8H,1-2H3 |
InChI 键 |
SHUVKINMESWWAW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)OC3=CC=CC=C3C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















